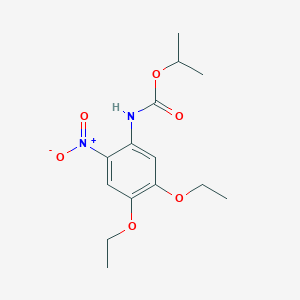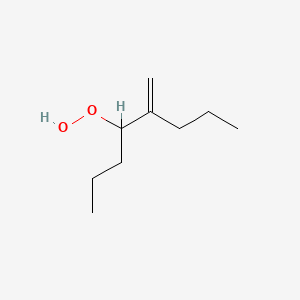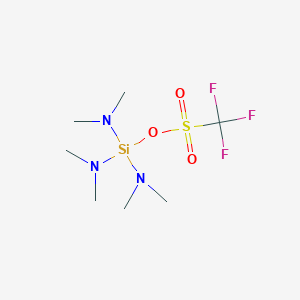
Tris(dimethylamino)silyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(dimethylamino)silyl trifluoromethanesulfonate is a chemical compound widely used in organic synthesis. It is known for its role as a source of fluoride ions, which are essential in the synthesis of fluorinated compounds. This compound is also utilized in various reactions, including hydrosilylation, cyanomethylation of ketones, and palladium-catalyzed cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(dimethylamino)silyl trifluoromethanesulfonate can be synthesized through the reaction of tris(dimethylamino)sulfonium difluorotrimethylsilicate with trifluoromethanesulfonic acid. The reaction typically occurs under mild conditions, and the product is purified through standard techniques such as recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification methods to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
Tris(dimethylamino)silyl trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It acts as a source of fluoride ions, facilitating the substitution of other groups with fluorine.
Hydrosilylation: It participates in the addition of silicon-hydrogen bonds to unsaturated substrates.
Cyanomethylation: It is used in the addition of cyanomethyl groups to ketones.
Common Reagents and Conditions
Common reagents used with this compound include trifluoromethanesulfonic acid, ketones, and unsaturated substrates. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound include fluorinated compounds, silicon-containing compounds, and cyanomethylated ketones .
Scientific Research Applications
Tris(dimethylamino)silyl trifluoromethanesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: It is employed in the synthesis of fluorinated biomolecules, which are important in various biological studies.
Medicine: It is used in the development of fluorinated pharmaceuticals, which often exhibit enhanced biological activity and stability.
Mechanism of Action
The mechanism of action of tris(dimethylamino)silyl trifluoromethanesulfonate involves the release of fluoride ions, which then participate in various chemical reactions. The compound acts as a source of highly reactive, soluble, anhydrous fluoride ions, which are essential for the fluorination of hydroxyl-containing compounds and the cleavage of silicon protecting groups .
Comparison with Similar Compounds
Similar Compounds
Tris(dimethylamino)sulfonium difluorotrimethylsilicate: Similar in structure and function, used as a source of fluoride ions in organic synthesis.
Tris(dimethylamino)sulfur trimethylsilyl difluoride: Another fluoride ion source with similar applications in organic synthesis.
Uniqueness
Tris(dimethylamino)silyl trifluoromethanesulfonate is unique due to its specific combination of functional groups, which provide distinct reactivity and versatility in various chemical reactions. Its ability to act as a mild deprotecting reagent and its role in the synthesis of deoxyfluoro sugars further highlight its uniqueness .
Properties
CAS No. |
155166-32-8 |
|---|---|
Molecular Formula |
C7H18F3N3O3SSi |
Molecular Weight |
309.38 g/mol |
IUPAC Name |
tris(dimethylamino)silyl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H18F3N3O3SSi/c1-11(2)18(12(3)4,13(5)6)16-17(14,15)7(8,9)10/h1-6H3 |
InChI Key |
MFQCMXLQTLPJAD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[Si](N(C)C)(N(C)C)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12551480.png)
![4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B12551501.png)
![2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine](/img/structure/B12551511.png)


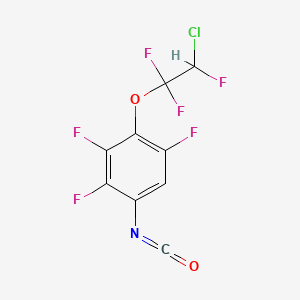
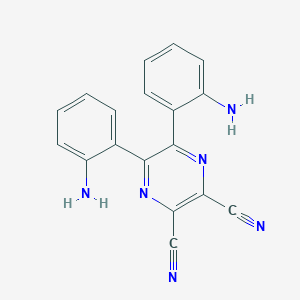
![Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-](/img/structure/B12551535.png)
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
![N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B12551544.png)
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
![Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]-](/img/structure/B12551546.png)
